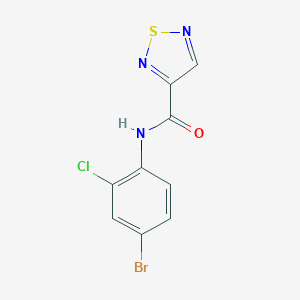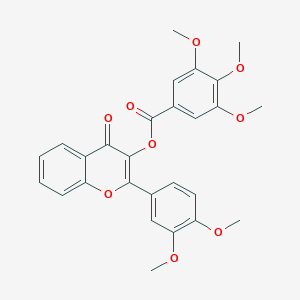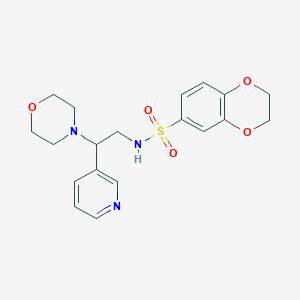![molecular formula C21H22N2O4S2 B254091 2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide, also known as DMP 777, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide 777 is not fully understood. However, studies have shown that it inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. This inhibition has been linked to the therapeutic effects of this compound 777.
Biochemical and Physiological Effects:
This compound 777 has been found to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and regulate glucose metabolism. Additionally, it has been found to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide 777 in lab experiments is its high purity and yield. Additionally, it has been extensively studied and its potential therapeutic effects have been well documented. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide 777. One area of research could be to further investigate its potential therapeutic effects for various diseases. Additionally, more research could be done to fully understand its mechanism of action and how it interacts with other physiological processes. Finally, research could be done to investigate potential side effects and toxicity of this compound 777.
Métodos De Síntesis
The synthesis of 2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide 777 involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-(3-pyridinyl)ethylamine, followed by the addition of phenylsulfonyl chloride. The resulting product is then purified through recrystallization. This method has been shown to yield high purity and high yield of this compound 777.
Aplicaciones Científicas De Investigación
2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide 777 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its potential as a therapeutic agent for various diseases. Studies have shown that this compound 777 has potential therapeutic effects for cancer, diabetes, and inflammation.
Propiedades
Fórmula molecular |
C21H22N2O4S2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H22N2O4S2/c1-16-10-11-20(17(2)13-16)29(26,27)23-15-21(18-7-6-12-22-14-18)28(24,25)19-8-4-3-5-9-19/h3-14,21,23H,15H2,1-2H3 |
Clave InChI |
RRVOQOCFRZNMDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254008.png)
![6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B254009.png)
![2-Cyclohexyl-6-(3-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B254010.png)
![Isopropyl 3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254011.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254015.png)
![6-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B254021.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B254022.png)
![N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B254023.png)
![4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide](/img/structure/B254025.png)


![N-[2-(2-chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254030.png)
![N-[2-(diethylamino)propyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254031.png)